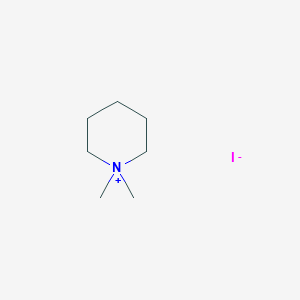
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Descripción general
Descripción
2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is a heterocyclic organic compound that contains a thiazole ring. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is not fully understood. However, studies have suggested that this compound acts by inhibiting various cellular pathways, including the NF-kB pathway, which is involved in cell proliferation and inflammation. Additionally, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of microorganisms, including bacteria and fungi. In plants, it has been reported to enhance growth and increase resistance to environmental stressors. Finally, in metals, it has been reported to effectively inhibit corrosion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- in lab experiments is its broad range of potential applications, including medicinal chemistry, agrochemistry, and materials science. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications. Additionally, the potential toxicity of this compound must be considered when using it in lab experiments.
Direcciones Futuras
There are many future directions for research involving 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-. One potential direction is to further investigate its anticancer and antitumor properties and optimize its use as a cancer treatment. Additionally, research could focus on optimizing its use as a plant growth regulator and corrosion inhibitor. Finally, further studies could be conducted to better understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective applications.
Aplicaciones Científicas De Investigación
2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has shown potential in various scientific research applications. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
In agrochemistry, 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has been studied for its potential as a plant growth regulator. It has been reported to enhance the growth of plants and increase their resistance to environmental stressors.
In materials science, this compound has been investigated for its potential as a corrosion inhibitor. It has been reported to effectively inhibit the corrosion of metals in acidic environments.
Propiedades
IUPAC Name |
3-ethyl-4-phenyl-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS2/c1-2-12-10(8-14-11(12)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPVNNBZFFIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346607 | |
| Record name | 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55976-02-8 | |
| Record name | 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)




